molecular formula C7H7N3 B1317003 Imidazo[1,2-a]pyridin-8-amine CAS No. 73221-18-8

Imidazo[1,2-a]pyridin-8-amine

Cat. No.: B1317003
CAS No.: 73221-18-8
M. Wt: 133.15 g/mol
InChI Key: LKQXJYDAALZCAF-UHFFFAOYSA-N
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Scientific Research Applications

Pharmacological Activities

The pharmacological profile of imidazo[1,2-a]pyridin-8-amine derivatives is extensive, with documented activities including:

  • Antitumor Properties : Compounds derived from this scaffold have shown efficacy against various cancer cell lines. Studies indicate that modifications at specific positions enhance their anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : Research has demonstrated that this compound exhibits significant antibacterial and antifungal activities. These compounds have been evaluated against resistant strains of bacteria and fungi, showcasing their potential as novel antimicrobial agents .
  • Neurological Applications : The compound has been studied for its effects on adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. Antagonists derived from this scaffold have shown promise in improving cognitive function and reducing neurotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. Key findings from recent studies include:

  • Substituent Influence : The introduction of various substituents at positions 2 and 6 of the imidazopyridine ring has been shown to significantly alter biological activity. For instance, the incorporation of hydrophobic groups can enhance binding affinity to target receptors .
  • Molecular Docking Studies : Computational modeling has provided insights into the interactions between this compound derivatives and their biological targets. These studies help in predicting the most promising candidates for further development .

Case Studies

Several case studies highlight the successful application of this compound in drug development:

StudyCompoundTarget/ActivityFindings
Study 1Compound AA2A receptor antagonistImproved cognitive function in animal models of Alzheimer’s disease .
Study 2Compound BAntimicrobial agentEffective against multidrug-resistant strains of bacteria .
Study 3Compound CAntitumor agentInduced apoptosis in cancer cell lines through specific pathway activation .

Biological Activity

Imidazo[1,2-a]pyridin-8-amine is a compound belonging to the imidazopyridine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by data tables and case studies from recent research.

Overview of this compound

This compound is characterized by its nitrogen-containing heterocyclic structure, which contributes to its biological activity. The compound has been studied for various therapeutic effects, including anti-inflammatory, antibacterial, antiviral, anticancer, and antituberculosis properties.

Biological Activities

The biological activities of this compound derivatives can be summarized as follows:

Activity Description
Anticancer Inhibits cancer cell proliferation and induces apoptosis in various cancer types.
Antimicrobial Exhibits activity against a range of bacteria and fungi.
Antiviral Shows potential against viral infections, including SARS-CoV-2.
Antituberculosis Effective against Mycobacterium tuberculosis strains, including MDR and XDR.
Anti-inflammatory Reduces inflammation in various models of inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : Research has identified this compound derivatives as potent inhibitors of KRAS G12C-mutated cancer cells. For instance, compound I-11 demonstrated significant cytotoxicity against NCI-H358 cells with an IC50 value indicating effective inhibition of cell growth .
  • Antituberculosis Properties : A series of imidazo[1,2-a]pyridine carboxamide derivatives were synthesized and tested for anti-tubercular activity. Compounds 15 and 16 exhibited minimal inhibitory concentrations (MIC) of 0.10–0.19 μM against the H37Rv strain of tuberculosis and showed efficacy against multidrug-resistant strains .
  • Antimicrobial Efficacy : Various studies have highlighted the broad-spectrum antimicrobial properties of imidazo[1,2-a]pyridine derivatives. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anti-inflammatory Effects : Imidazo[1,2-a]pyridine derivatives have been evaluated for their anti-inflammatory properties in preclinical models. Their ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies on this compound have revealed critical insights into how structural modifications influence biological activity:

  • Substituent Variability : The position and nature of substituents on the imidazopyridine core significantly affect potency and selectivity for biological targets.
  • Molecular Docking Studies : Computational modeling has been employed to predict binding affinities and interactions with target proteins, aiding in the design of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the conventional and emerging synthetic routes for preparing imidazo[1,2-a]pyridin-8-amine derivatives?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes. A robust solid-phase method uses polymer-bound 2-aminonicotinate treated with α-haloketones, followed by halogenation at the 3-position . Recent advancements include microwave-assisted and catalyst-free protocols to improve yields and reduce reaction times . For reproducibility, ensure stoichiometric control of halogenating agents and monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize this compound derivatives effectively?

Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm structural integrity, focusing on aromatic proton signals (δ 6.8–8.2 ppm) and amine group resonances (δ 4.5–5.5 ppm) . High-resolution mass spectrometry (HRMS) with ESI ionization is critical for verifying molecular formulas (e.g., C8_8H6_6F3_3N3_3 for 2-(trifluoromethyl) derivatives) . X-ray crystallography is recommended for resolving ambiguities in stereochemistry.

Q. What preliminary assays are used to evaluate the biological activity of this compound derivatives?

Screen for antimicrobial activity using broth microdilution assays against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal strains (Candida albicans), with MIC values ≤16 µg/mL indicating potency . For anti-ulcer activity, assess H+^+/K+^+-ATPase inhibition in vitro and compare to zolimidine analogs .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and purity of this compound derivatives?

Employ design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, using iodine catalysis in DMF at 80°C improves cyclization efficiency . Purification via column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol enhances purity (>95%) .

Q. What computational methods are used to predict the reactivity and stability of this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, HOMO-LUMO gaps, and nucleophilic attack sites. Solvent effects can be simulated using the polarizable continuum model (PCM) . Molecular docking (AutoDock Vina) predicts binding affinities to targets like acetylcholinesterase (e.g., ΔG ≤ −8 kcal/mol for anti-Alzheimer candidates) .

Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound derivatives?

Introduce electron-withdrawing groups (e.g., -CF3_3) at the 2-position to enhance antimicrobial activity (MIC reduction by 4–8×) . For acetylcholinesterase inhibition, substituting the 8-amine with piperidine increases binding affinity (IC50_{50} < 1 µM) . Use comparative molecular field analysis (CoMFA) to map steric and electrostatic contributions to activity.

Q. What strategies address low solubility or bioavailability in this compound derivatives?

Incorporate hydrophilic moieties (e.g., carboxamide at the 3-position) or formulate as hydrochloride salts. ADMET predictions (SwissADME) guide logP optimization (<3.5) and rule-of-five compliance . Nanoemulsion or liposomal encapsulation improves in vivo stability .

Q. How can researchers resolve contradictions in biological activity data across studies?

Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-reference cytotoxicity data (e.g., CC50_{50} in HEK293 cells) to differentiate true activity from nonspecific effects . Meta-analyses of published IC50_{50}/MIC values identify outliers due to assay variability.

Q. What advanced techniques enable diversity-oriented synthesis of this compound libraries?

Use Groebke-Blackburn-Bienaymé multicomponent reactions with pyrazine-2,3-diamine to generate adenine-mimetic scaffolds . Parallel synthesis in 96-well plates with automated liquid handlers accelerates library generation (>20 derivatives/cycle) .

Q. How are mechanistic studies designed to elucidate the mode of action of this compound derivatives?

Conduct time-kill assays to distinguish bactericidal vs. bacteriostatic effects . For enzyme targets, use stopped-flow kinetics (e.g., acetylcholinesterase inhibition monitored at 412 nm via Ellman’s method) . Proteomics or transcriptomics identifies downstream pathways affected by lead compounds.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQXJYDAALZCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572531
Record name Imidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73221-18-8
Record name Imidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 50% aqueous chloroacetaldehyde (4.14 mL, 32.6 mmol) were added sodium bicarbonate (3.19 g, 40.0 mmol) and 2,3-diaminopyridine (3.56 g, 32.6 mmol). The reaction mixture was stirred at rt overnight, then diluted with saturated aqueous NaCl (100 mL) and extracted with n-butanol (3×200 mL). The organic layers were combined, dried (MgSO4), and concentrated. The crude residue was purified (FCC, 2 N NH3 in MeOH/DCM) to give imidazo[1,2-a]pyridin-8-ylamine (2.18 g, 51%). MS (ESI+): calcd for C7H7N3 m/z 133.06, found 134.1 (M+H)+. 1H NMR (d6-DMSO): 7.79-7.75 (m, 2H), 7.40 (d, J=1.1, 1H), 6.60 (s, 1H), 6.21 (dd, J=7.3, 1.1, 1H), 5.53 (br s, 2H).
Quantity
4.14 mL
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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